

# Spectroscopic data for Boc-Glycine (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: Boc-Glycine

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## A Comprehensive Spectroscopic Analysis of Boc-Glycine

This technical guide provides an in-depth overview of the spectroscopic data for N-(tert-butoxycarbonyl)glycine (**Boc-Glycine**), a fundamental building block in peptide synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## Molecular Structure and Properties

**Boc-Glycine** is a derivative of the amino acid glycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is widely employed in solid-phase peptide synthesis.

Molecular Formula: C<sub>7</sub>H<sub>13</sub>NO<sub>4</sub>[\[1\]](#)[\[2\]](#)

Molecular Weight: 175.18 g/mol [\[1\]](#)[\[2\]](#)

Appearance: White solid[\[3\]](#)

Melting Point: 86-89 °C[\[3\]](#)

## Spectroscopic Data

The following sections present the characteristic spectroscopic data for **Boc-Glycine**, crucial for its identification and quality control.

NMR spectroscopy is a powerful tool for elucidating the structure of **Boc-Glycine** in solution. The following tables summarize the proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR data.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Boc-Glycine**

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment                                    | Solvent           |
|---------------------------------|--------------|-------------|---|-------------------|
| 1.45                            | s            | 9H          | -C(CH <sub>3</sub> ) <sub>3</sub> (Boc group) | CDCl <sub>3</sub> |
| 3.95                            | d            | 2H          | -CH <sub>2</sub> - (Glycine backbone)         | CDCl <sub>3</sub> |
| 5.05                            | br s         | 1H          | -NH- (Amide proton)                           | CDCl <sub>3</sub> |
| 10.5                            | br s         | 1H          | -COOH (Carboxylic acid proton)                | CDCl <sub>3</sub> |

Data sourced from publicly available spectral databases.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Boc-Glycine**

| Chemical Shift ( $\delta$ ) ppm | Assignment                                    | Solvent             |
|---------------------------------|---|---------------------|
| 28.3                            | -C(CH <sub>3</sub> ) <sub>3</sub> (Boc group) | DMSO-d <sub>6</sub> |
| 42.5                            | -CH <sub>2</sub> - (Glycine backbone)         | DMSO-d <sub>6</sub> |
| 80.0                            | -C(CH <sub>3</sub> ) <sub>3</sub> (Boc group) | DMSO-d <sub>6</sub> |
| 156.0                           | -C=O (Urethane carbonyl)                      | DMSO-d <sub>6</sub> |
| 171.5                           | -COOH (Carboxylic acid carbonyl)              | DMSO-d <sub>6</sub> |

Data sourced from publicly available spectral databases.[\[4\]](#)

IR spectroscopy provides information about the functional groups present in **Boc-Glycine**. The characteristic absorption bands are summarized in the table below.

Table 3: IR Spectroscopic Data for **Boc-Glycine**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                          |
|--------------------------------|-----------|-------------------------------------|
| 3300-2500                      | Broad     | O-H stretch (Carboxylic acid)       |
| 3350                           | Medium    | N-H stretch (Amide)                 |
| 2980                           | Medium    | C-H stretch (Aliphatic)             |
| 1715                           | Strong    | C=O stretch (Carboxylic acid dimer) |
| 1685                           | Strong    | C=O stretch (Urethane)              |
| 1520                           | Medium    | N-H bend and C-N stretch (Amide II) |
| 1160                           | Strong    | C-O stretch (tert-butyl)            |

Data is a representation of typical values obtained from various sources.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Boc-Glycine**.

Table 4: Mass Spectrometry Data for **Boc-Glycine**

| m/z      | Interpretation                             | Ionization Mode |
|----------|--|-----------------|
| 176.0917 | $[M+H]^+$ (Protonated molecule)            | ESI+            |
| 120.0    | $[M - C_4H_8 + H]^+$ (Loss of isobutylene) | EI              |
| 102.0    | $[M - COOH - CH_3 + H]^+$                  | EI              |
| 57.0     | $[C_4H_9]^+$ (tert-butyl cation)           | EI              |

Fragmentation patterns can vary depending on the ionization technique and energy.<sup>[5]</sup> Data for ESI+ is also available.<sup>[1]</sup>

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

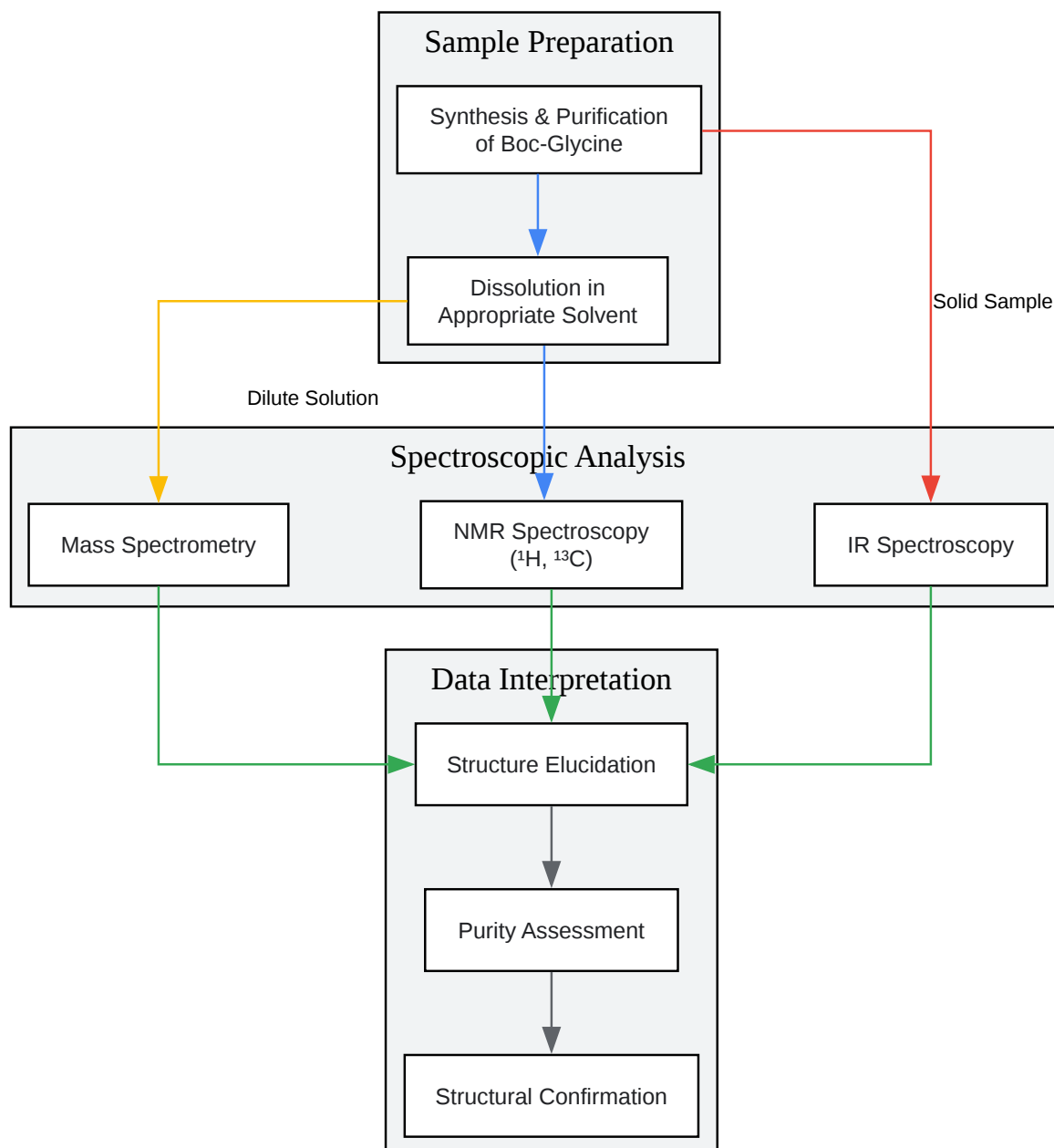
- Sample Preparation: Dissolve approximately 5-10 mg of **Boc-Glycine** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Tune and shim the probe to optimize the magnetic field homogeneity.
  - Lock the spectrometer to the deuterium signal of the solvent.
- $^1H$  NMR Acquisition:
  - Acquire a single-pulse  $^1H$  NMR spectrum.

- Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, pulse width of 90 degrees.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, pulse width of 30-45 degrees.
  - Process the data similarly to the <sup>1</sup>H spectrum.
  - Reference the spectrum to the solvent peak.
- Sample Preparation: Place a small amount of solid **Boc-Glycine** powder directly onto the ATR crystal.
- Instrument Setup:
  - Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
  - Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
- Data Acquisition:
  - Collect the IR spectrum.
  - Typical parameters: 16-32 scans, resolution of 4 cm<sup>-1</sup>.
- Data Processing:
  - The software will automatically perform a background subtraction.

- Identify and label the major absorption peaks.
- Sample Preparation: Prepare a dilute solution of **Boc-Glycine** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.<sup>[6]</sup> Further dilute this stock solution to a final concentration of 1-10 µg/mL.<sup>[6]</sup>
- Instrument Setup:
  - Calibrate the mass spectrometer using a standard calibration solution.
  - Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte and solvent system.
- Data Acquisition:
  - Infuse the sample solution into the mass spectrometer via a syringe pump or through an LC system.
  - Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
  - If fragmentation data is required, perform MS/MS analysis by selecting the parent ion of interest (e.g., m/z 176 for  $[M+H]^+$ ) and applying collision-induced dissociation (CID).
- Data Analysis:
  - Identify the molecular ion and any significant fragment ions.
  - Compare the observed mass to the calculated exact mass of **Boc-Glycine**.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Boc-Glycine**.



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Caption: Workflow for Spectroscopic Analysis of **Boc-Glycine**.

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